N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic quinazolinone derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O9S/c1-43-26-9-7-22(16-28(26)45-3)11-13-36-32(40)6-5-15-39-34(42)24-18-30-31(48-21-47-30)19-25(24)38-35(39)49-20-33(41)37-14-12-23-8-10-27(44-2)29(17-23)46-4/h7-10,16-19H,5-6,11-15,20-21H2,1-4H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUQTXXPOMBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural complexity is characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 463.60 g/mol. The presence of dimethoxyphenyl groups and a quinazoline core suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival pathways. A study demonstrated that quinazoline derivatives could effectively inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers .
Antioxidant Properties
The antioxidant capacity of compounds containing phenolic structures has been well documented. Research indicates that the presence of methoxy groups enhances the electron-donating ability of phenolic compounds, thereby increasing their antioxidant potential. A study on related phenolic derivatives reported significant radical scavenging activity, suggesting that the compound may also provide protective effects against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The quinazoline moiety may act as a competitive inhibitor for ATP-binding sites in kinases.
- Antioxidant Mechanism : The compound may neutralize free radicals through electron donation from its methoxy groups.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of similar quinazoline derivatives in vitro and in vivo. The findings revealed that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant properties of phenolic derivatives related to our compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the potential therapeutic benefits against oxidative damage .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Dimethoxyphenyl Groups : The target compound and BRL-32872 share 3,4-dimethoxyphenyl substituents, which in BRL-32872 confer potent K⁺/Ca²⁺ channel blocking activity. This suggests the target compound may similarly modulate ion channels .
- Quinazolinone Core: Compared to K284-5606, the target compound’s dimethoxyphenyl groups may enhance selectivity for cardiovascular targets over kinases, whereas K284-5606’s cyclohexylamino group likely alters binding pocket interactions .
- Sulfanyl Bridge : Unique to the target compound, this moiety may improve metabolic stability compared to esters or ethers in analogues .
Mechanistic and Pharmacological Divergences
- MOA Predictability : While structural similarity often predicts MOA overlap (e.g., OA and hederagenin share anti-inflammatory targets), highlights only a 20% correlation between high Tanimoto coefficients (>0.85) and gene expression profile similarity. This implies the target compound’s dimethoxyphenyl groups may confer distinct transcriptomic effects despite structural parallels .
- QSAR Modeling : emphasizes that QSAR accuracy improves with structurally similar backbones. The target compound’s sulfanyl bridge and butanamide chain introduce unique descriptors, complicating direct extrapolation from existing models for dimethoxyphenyl-containing compounds .
In Silico and Experimental Validation
- Docking Studies: Systems pharmacology analyses (BATMAN-TCM platform) predict the target compound shares protein targets with triterpenoids (e.g., NF-κB), but its sulfanyl linkage may enable novel interactions with cysteine-rich domains .
- Frequency-Dependent Effects : Unlike E-4031 (pure class III antiarrhythmic), BRL-32872 exhibits reverse frequency-dependent APD prolongation. The target compound’s butanamide chain may mitigate such frequency dependence, reducing proarrhythmic risks .
Research Findings and Implications
Key Data and Trends
- Potency: BRL-32872’s nanomolar EC50 for K⁺ channels suggests the target compound could achieve similar potency if dimethoxyphenyl interactions dominate .
- Selectivity : K284-5606’s lack of dimethoxyphenyl groups correlates with undefined bioactivity, underscoring the substituent’s critical role in target engagement .
- Structural-Activity Paradox: notes that 80% of structurally similar compounds diverge in gene expression, implying the target compound’s MOA may involve unique pathways despite shared scaffolds .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Sulfanyl groups are introduced via thiol-containing intermediates under alkaline conditions (e.g., NaOH in aqueous ethanol) .
- Amide bond formation : Carbamoyl linkages are formed using carbodiimide-based coupling agents (e.g., EDC or DCC) in aprotic solvents like dichloromethane .
- Purification : Crystallization in ethanol or methanol is commonly employed to isolate intermediates, monitored by TLC or HPLC for purity . Critical conditions: Temperature control (0–60°C), solvent selection (DMF for polar intermediates), and inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, particularly methoxy and sulfanyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are compared to theoretical values (e.g., ±0.3% deviation) .
Q. What functional groups dominate its reactivity and stability?
Key groups include:
- 3,4-Dimethoxyphenethyl moieties : Enhance solubility and influence π-π stacking in biological systems .
- Sulfanyl and quinazolinone cores : Prone to oxidation; stability requires argon/nitrogen atmospheres during synthesis .
- Butanamide chain : Hydrolytically stable under neutral conditions but susceptible to enzymatic cleavage in biological assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodologies include:
- Analog synthesis : Modify methoxy groups to ethoxy or halogenated derivatives to assess electronic effects on bioactivity .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors or kinases .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., quinazolinone carbonyl) using software like Schrödinger .
Q. What strategies optimize reaction yields while minimizing byproducts?
Advanced approaches involve:
- Flow chemistry : Continuous synthesis under controlled residence times to reduce side reactions .
- Catalyst screening : Immobilized catalysts (e.g., Pd/C for coupling steps) improve recyclability and yield (>85%) .
- Machine learning : Predictive models (e.g., COMSOL-AI integration) optimize solvent ratios and reaction temperatures .
Q. How can metabolic pathways and degradation products be characterized?
Utilize:
Q. What experimental designs address contradictions in biological activity data?
Resolve discrepancies by:
- Dose-response normalization : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to control for variability .
- Orthogonal validation : Confirm enzyme inhibition (e.g., IC₅₀) via both fluorescence-based assays and radiometric methods .
- In vivo models : Compare results in zebrafish and murine seizure models to assess translational relevance .
Methodological Considerations
- Synthetic reproducibility : Document solvent batch effects (e.g., DMF purity impacts carbamoylation efficiency) .
- Data interpretation : Employ multivariate analysis (e.g., PCA) to distinguish SAR trends from noise in high-throughput screens .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
